2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one
Overview
Description
2-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H23FN4O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{2-[4-(1,1-dioxidotetrahydro-3-thienyl)-1-piperazinyl]-2-oxoethyl}-6-(2-fluorophenyl)-3(2H)-pyridazinone is 434.14240456 g/mol and the complexity rating of the compound is 845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
Analgesic and Anti-inflammatory Agents : A series of derivatives of the compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies demonstrate the potential of these derivatives in treating pain and inflammation, with some compounds showing significant activity compared to standard drugs, without inducing gastric ulcerogenic effects (Gökçe et al., 2005; Şahina et al., 2004; Dündar et al., 2007) Gökçe et al., 2005 Şahina et al., 2004 Dündar et al., 2007.
Cytotoxic Effects : Research into new 3(2H)-pyridazinone derivatives, including the target compound, aimed at liver and colon cancer cell lines, has highlighted certain derivatives for their cytotoxic activity, presenting a potential avenue for cancer treatment strategies (Özdemir et al., 2019) Özdemir et al., 2019.
Herbicidal Activity : The pyridazinone compounds, including variations of the target molecule, have shown to inhibit photosynthesis in plants, suggesting their use as herbicides. This opens pathways for agricultural applications, where selective inhibition of weed growth is crucial (Hilton et al., 1969) Hilton et al., 1969.
Antimycobacterial Activity : Derivatives containing fluorinated components have been synthesized and evaluated for their antimicrobial properties, indicating the potential of these compounds in developing new antimycobacterial agents (Sathe et al., 2011) Sathe et al., 2011.
Selective MAO-B Inhibitors : Derivatives of the compound have been explored as selective MAO-B inhibitors, showcasing potential in the treatment of neurodegenerative disorders like Alzheimer’s disease. This highlights the compound's relevance in designing drugs for brain health (Çeçen et al., 2020) Çeçen et al., 2020.
Properties
IUPAC Name |
2-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O4S/c21-17-4-2-1-3-16(17)18-5-6-19(26)25(22-18)13-20(27)24-10-8-23(9-11-24)15-7-12-30(28,29)14-15/h1-6,15H,7-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIIHUHYGQICEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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